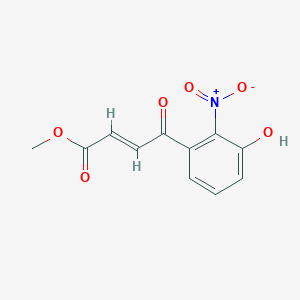

(2E)-4-(3-羟基-2-硝基苯基)-4-氧代-2-丁烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

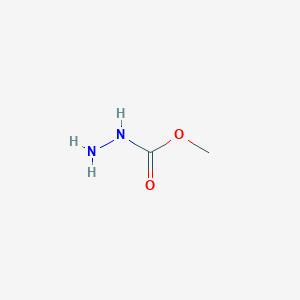

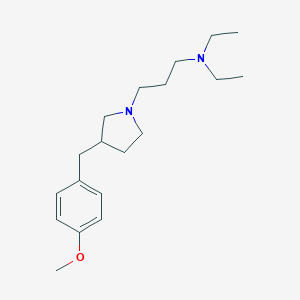

The compound "(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester" is a chemical entity that can be associated with various research areas, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of ester enolates and subsequent rearrangements. For instance, the ester enolate Claisen rearrangement of (R)-1-methyl-(E)-2-butenyl hydroxyacetate is reported to provide complete asymmetric transfer with high erythroselectivity, which is a valuable method for the synthesis of optically active compounds . This method could potentially be adapted for the synthesis of related compounds, such as the one , by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical reactivity and physical properties. The compound contains a nitro group and a hydroxy group attached to a phenyl ring, which are functional groups known to influence the electronic distribution within the molecule. The presence of these groups can affect the molecule's reactivity in electrochemical processes, as seen in the electrochemical reduction of o-nitrophenylthioacetic derivatives . Understanding the electronic structure of the compound can help predict its behavior in various chemical reactions.

Chemical Reactions Analysis

Chemical reactions involving esters and nitro compounds can lead to a variety of products depending on the reaction conditions. For example, the electrochemical reduction of o-nitrophenylthioacetic derivatives, including its methyl ester, can lead to the formation of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one under specific conditions . Similarly, the compound may undergo reduction reactions that could be exploited for the synthesis of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of a nitro group can confer certain nitrating properties, as seen in the metabolism of (nitrooxy)butyl ester nitric oxide-releasing compounds . These properties are important for understanding the compound's stability, solubility, and potential applications in various fields, including pharmaceuticals. Additionally, the synthesis and reactions of structurally related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, provide insights into the behavior of esters under different reaction conditions, which can be relevant for the compound .

科学研究应用

用于对乙酰氨基酚降解的高级氧化工艺

使用高级氧化工艺 (AOP) 降解对乙酰氨基酚的研究突出了药物化合物对环境的影响。该研究讨论了降解途径、副产物及其生物毒性,强调了 AOP 在减轻药物污染中的重要性。本研究与了解与指定化学物质类似的复杂有机化合物的环境归趋和处理选择有关 (Qutob 等,2022)。

大气硝基苯酚

对大气硝基苯酚的综述概述了它们的存在、来源和分析检测方法。它详细说明了导致环境中硝基苯酚的化学过程,包括燃烧和大气反应。这些信息与了解硝基官能化有机化合物的环境存在和影响有关 (Harrison 等,2005)。

苯氧基除草剂的吸附

综述了苯氧基除草剂对土壤和矿物的吸附行为,提供了这些化合物如何与环境基质相互作用的见解。这项研究有助于了解土壤中复杂有机酯和酸的环境迁移率和持久性 (Werner 等,2012)。

多酚和神经营养信号

一项关于多酚调节神经营养信号通路的研究所展示了天然化合物在神经退行性疾病管理中的潜力。这项研究强调了酚类化合物在治疗应用中的生化潜力 (Moosavi 等,2015)。

对羟基苯甲酸酯在水生环境中的存在和归趋

对水生环境中对羟基苯甲酸酯的研究综述了它们的存在、生物降解性和对水质的影响。这项研究与了解酯化酚类化合物的环境行为有关,其官能团与所讨论的化学物质类似 (Haman 等,2015)。

烟草中人尿中致癌代谢物

对烟草使用引起的人尿中致癌代谢物进行的综述突出了用于调查化学暴露和癌症风险之间联系的生物标志物。这项研究可为研究复杂有机化合物的代谢归趋和毒理学影响提供方法框架 (Hecht,2002)。

属性

IUPAC Name |

methyl (E)-4-(3-hydroxy-2-nitrophenyl)-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-10(15)6-5-8(13)7-3-2-4-9(14)11(7)12(16)17/h2-6,14H,1H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNATUFITVBWQHT-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445125 |

Source

|

| Record name | FT-0669896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

224044-67-1 |

Source

|

| Record name | Methyl (2E)-4-(3-hydroxy-2-nitrophenyl)-4-oxo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224044-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FT-0669896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)